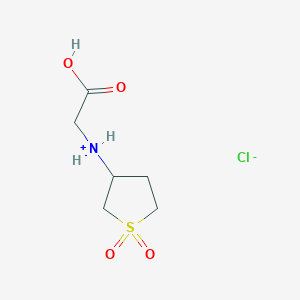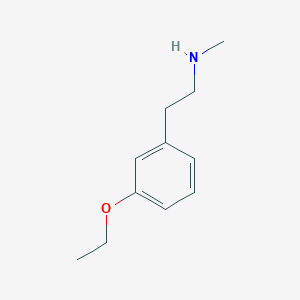
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate : est un composé chimique de formule moléculaire C7H13ClN2O. Il est connu pour sa structure unique, qui comprend un groupe cyclopropyle lié à un cycle pyrrolidine et un groupe fonctionnel hydroxylamine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate implique généralement la réaction de la cyclopropylamine avec la pyrrolidine-3-one, suivie de l’introduction d’un groupe hydroxylamine. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et l’efficacité du processus de production. Des étapes de purification telles que la cristallisation ou la chromatographie sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxylamine peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former des amines ou d’autres produits réduits.
Substitution : Les groupes cyclopropyle ou pyrrolidine peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, des agents réducteurs tels que l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée, y compris la température, le solvant et le pH.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l’oxydation peut produire des composés nitroso ou nitro, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers.
Applications de la recherche scientifique
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans des études liées à l’inhibition enzymatique et à la modification des protéines.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
Applications De Recherche Scientifique
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe hydroxylamine peut former des liaisons covalentes avec les sites actifs, conduisant à l’inhibition ou à la modification de la molécule cible. Les groupes cyclopropyle et pyrrolidine contribuent à l’affinité de liaison et à la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine
- N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; bromhydrate
Unicité
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine ; chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales. La présence du sel de chlorhydrate améliore sa solubilité et sa stabilité, ce qui le rend plus adapté à certaines applications par rapport à ses analogues.
Propriétés
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPYWOPZNEENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)



![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)


